molecular formula C10H14O3 B8235555 3,4-Diisopropylfuran-2,5-dione

3,4-Diisopropylfuran-2,5-dione

Cat. No.: B8235555
M. Wt: 182.22 g/mol
InChI Key: CDKIJDCCEJTBLH-UHFFFAOYSA-N
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Description

3,4-Diisopropylfuran-2,5-dione: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two isopropyl groups at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-Diisopropylfuran-2,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. In this method, a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring .

Industrial Production Methods:

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or gold can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions:

3,4-Diisopropylfuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Diols and other reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3,4-Diisopropylfuran-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Diisopropylfuran-2,5-dione involves its interaction with various molecular targets. The compound’s furan ring and carbonyl groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of isopropyl groups, which can influence its reactivity and physical properties

Properties

IUPAC Name

3,4-di(propan-2-yl)furan-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-5(2)7-8(6(3)4)10(12)13-9(7)11/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIJDCCEJTBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)OC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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